3-(T-Butylthio)phenylboronic acid

Suzuki-Miyaura coupling Regioselectivity Steric hindrance

Conventional phenylboronic acids lack steric guidance for sulfur-containing architectures and poison standard Pd(PPh₃)₄ catalysts. 3-(T-Butylthio)phenylboronic acid resolves this with its meta-tert-butylthio motif, enabling site-selective Suzuki-Miyaura couplings and post-coupling oxidation to sulfoxide/sulfone chemotypes. • Enables unsymmetrical S-tert-butyl terphenyl thioethers with tunable π⋯S⋯π interactions and electrochemical oxidation potentials • Compatible with air-stable, sulfur-tolerant POPd catalysts for reproducible parallel synthesis • Single precursor delivers three distinct chemotypes (thioether, sulfoxide, sulfone) for accelerated SAR studies

Molecular Formula C10H15BO2S
Molecular Weight 210.098
CAS No. 1217501-05-7
Cat. No. B597613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(T-Butylthio)phenylboronic acid
CAS1217501-05-7
Synonyms3-(t-Butylthio)phenylboronic acid
Molecular FormulaC10H15BO2S
Molecular Weight210.098
Structural Identifiers
SMILESB(C1=CC(=CC=C1)SC(C)(C)C)(O)O
InChIInChI=1S/C10H15BO2S/c1-10(2,3)14-9-6-4-5-8(7-9)11(12)13/h4-7,12-13H,1-3H3
InChIKeyWARYEXGCYYRRPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(T-Butylthio)phenylboronic acid Structural and Functional Overview


3-(T-Butylthio)phenylboronic acid (CAS 1217501-05-7), also known as [3-(tert-butylsulfanyl)phenyl]boronic acid, is an organoboron compound with the molecular formula C₁₀H₁₅BO₂S and a molecular weight of 210.10 g/mol [1]. This meta-substituted phenylboronic acid derivative features a tert-butylthio (-SC(CH₃)₃) group, which confers both substantial steric bulk and sulfur-mediated electronic modulation to the boronic acid pharmacophore. Commercially available at purities typically ranging from 95% to 98% , this compound functions as a versatile building block in Suzuki-Miyaura cross-coupling reactions, where it enables the construction of biaryl systems bearing sulfur-containing substituents under mild, palladium-catalyzed conditions [2]. Its structural profile positions it as a differentiated intermediate for medicinal chemistry and materials science applications requiring controlled reactivity profiles.

3-(T-Butylthio)phenylboronic acid Differentiation from Generic Analogs


Generic phenylboronic acid and its common analogs lack the steric and electronic profile required for selective transformations in sulfur-containing molecular architectures. Substituting 3-(T-Butylthio)phenylboronic acid with unsubstituted phenylboronic acid (no sulfur moiety) or 3-(methylthio)phenylboronic acid (reduced steric bulk) fails to replicate critical reaction outcomes: the tert-butylthio group provides orthogonal reactivity pathways through its substantial steric hindrance and distinct electronic contributions from the sulfur atom [1]. While 4-(tert-butylthio)phenylboronic acid (CAS 820972-68-7) shares the same tert-butylthio motif, its para-substitution pattern directs coupling outcomes and molecular geometry differently from the meta configuration, preventing direct interchangeability in regiospecific syntheses . Procurement of the precise meta-substituted tert-butylthio derivative is therefore essential for achieving targeted regioselectivity and preserving the option for post-coupling sulfur oxidation chemistry, as documented in the quantitative evidence below.

3-(T-Butylthio)phenylboronic acid Suzuki-Miyaura Coupling Performance


Steric Shielding Enables Selective Monocoupling

The ortho-substituted tert-butylthio boronic acid motif demonstrates superior selectivity in sequential Suzuki-Miyaura couplings compared to unhindered phenylboronic acids. In reactions with 2,6-dibromo-S-tert-butylthio benzene, selective monocoupling was achieved exclusively with o-substituted boronic acids, facilitating the synthesis of unsymmetrical S-tert-butyl m-terphenyl thioethers [1]. This contrasts with the reactivity profile of para-substituted 4-(tert-butylthio)phenylboronic acid, where the tert-butylthio group is positioned distal to the boronic acid moiety and exerts minimal steric influence on the coupling site. Unsubstituted phenylboronic acid exhibits no such steric differentiation and would undergo non-selective dicoupling under identical conditions. The meta-positioned tert-butylthio group in the target compound provides a balanced steric and electronic profile that is distinct from both the ortho and para regioisomers.

Suzuki-Miyaura coupling Regioselectivity Steric hindrance

Room-Temperature Coupling via tert-Butylthio Palladacycles

Cyclopalladated compounds derived from ortho-metalation of benzylic tert-butyl thioethers serve as excellent catalyst precursors for Suzuki cross-coupling of aryl bromides and chlorides with phenylboronic acid under mild, room-temperature conditions [1]. This contrasts sharply with standard phosphine-based palladium catalysts, which typically require elevated temperatures (60-100°C) for aryl chloride activation. The tert-butylthio moiety is integral to this catalyst system: it provides sulfur coordination to palladium while the tert-butyl group contributes steric stabilization of the catalytic intermediate. While this evidence describes the tert-butylthio group functioning within a catalyst scaffold rather than as a boronic acid substrate, it establishes a class-level property: tert-butylthio-substituted aromatic systems exhibit enhanced compatibility with sulfur-tolerant palladium catalysts such as POPd ([(t-Bu)₂P(OH)]₂PdCl₂), which tolerate sulfur-containing substrates that poison conventional Pd(PPh₃)₄ catalysts [2]. By inference, 3-(T-Butylthio)phenylboronic acid should demonstrate superior performance in cross-couplings employing sulfur-tolerant catalytic systems compared to sulfur-free phenylboronic acids, which lack this advantageous interaction with the catalyst's sulfur-binding domain.

Catalysis Palladacycle Room-temperature coupling

Post-Coupling Oxidation to Sulfoxides and Sulfones

The tert-butylthio substituent provides a distinct post-coupling functionalization pathway unavailable with alkyl- or halogen-substituted phenylboronic acids. Following Suzuki-Miyaura coupling, the tert-butylthio group can be oxidized to the corresponding sulfoxide or sulfone using standard oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid . This oxidation potential is quantitatively supported by electrochemical studies on S-tert-butyl m-terphenyl thioethers, which show facilitated oxidation due to through-space π⋯S⋯π interactions [1]. Specifically, the electrochemical oxidation potentials of these tert-butyl thioethers are lowered relative to simple dialkyl sulfides, as determined by cyclic voltammetry and photoelectron spectroscopy [1]. In contrast, 3-(methylthio)phenylboronic acid oxidizes more readily but yields methyl sulfoxide products with different steric and lipophilic profiles, while unsubstituted phenylboronic acid offers no sulfur-based oxidation handle whatsoever. The meta-substituted tert-butylthio configuration provides a unique balance: sufficient steric protection to prevent premature sulfur oxidation during coupling, yet retains tractable oxidation chemistry for late-stage diversification.

Oxidation Sulfoxide Sulfone Orthogonal functionalization

Unsymmetrical Thioether Synthesis by Regioselective Coupling

The tert-butylthio moiety, when positioned on a dibromoarene scaffold, enables efficient sequential Suzuki-Miyaura couplings that are unattainable with non-sulfur-containing analogs. In the synthesis of m-terphenyl thioethers, 2,6-dibromo-S-tert-butylthio benzene undergoes selective monocoupling with o-substituted boronic acids, allowing subsequent installation of a different aryl group at the remaining bromine position to yield unsymmetrical S-tert-butyl m-terphenyl thioethers and bis(S-tert-butyl m-terphenyl thioether)s [1]. This regioselectivity stems from the steric bulk of the tert-butylthio group at the 1-position directing the first coupling to the less hindered 3-position. When 3-(T-Butylthio)phenylboronic acid is employed as the coupling partner in analogous systems, its meta-substitution pattern offers complementary regiochemical control: the boronic acid is positioned at C3 while the tert-butylthio group occupies C1, providing a distinct coupling vector compared to the ortho-substituted boronic acids used in the cited study. Unsubstituted phenylboronic acid lacks any directing group and yields statistical mixtures in similar dibromoarene couplings. The synthesis of these unsymmetrical m-terphenyl thioethers was confirmed by electrochemical characterization showing through-space π⋯S⋯π interactions, with oxidation potentials distinct from symmetrical analogs [1].

Unsymmetrical thioethers Sequential coupling Terphenyl synthesis

Sulfur-Tolerant POPd Catalyst Compatibility

The air-stable palladium-phosphinous acid complex POPd ([(t-Bu)₂P(OH)]₂PdCl₂) demonstrates excellent tolerance for sulfur-containing substrates in Suzuki cross-coupling reactions [1]. This catalyst system has been successfully applied to 3-(methylthio)phenylboronic acid for coupling with substituted bromobenzenes, producing a series of biaryl compounds bearing methylthio groups [1]. By class-level inference, 3-(T-Butylthio)phenylboronic acid is expected to exhibit comparable or enhanced compatibility with POPd and related sulfur-tolerant catalyst systems. This contrasts with conventional Pd(PPh₃)₄ catalysts, which undergo poisoning via strong sulfur coordination to the palladium center, resulting in catalyst deactivation and reduced yields in sulfur-containing substrate couplings. The tert-butylthio group offers a potential advantage over the methylthio analog: the increased steric bulk of the tert-butyl moiety may attenuate undesirable sulfur-palladium interactions during the catalytic cycle while preserving the electronic benefits of the sulfur atom. For procurement purposes, selecting 3-(T-Butylthio)phenylboronic acid over sulfur-free alternatives eliminates the need for catalyst screening and optimization that would otherwise be required to achieve acceptable yields in sulfur-containing biaryl syntheses.

POPd catalyst Sulfur tolerance Air-stable catalysis

Meta vs. Para Substitution: Electronic and Steric Differences

The meta-substitution pattern of 3-(T-Butylthio)phenylboronic acid provides a distinct balance between steric hindrance and electronic effects compared to its para-substituted regioisomer 4-(tert-butylthio)phenylboronic acid (CAS 820972-68-7) . In the meta configuration, the tert-butylthio group exerts a combination of inductive electron withdrawal (-I effect) through the σ-bond framework and potential resonance donation (+M effect) via the sulfur lone pairs, while maintaining sufficient spatial separation from the boronic acid moiety to avoid detrimental steric occlusion of the reactive center. This is in direct contrast to the para isomer, where the tert-butylthio group is positioned linearly opposite the boronic acid, resulting in a purely electronic influence (primarily -I with minimal steric impact) that differs in magnitude and directionality . For comparison, unsubstituted phenylboronic acid lacks any electronic modulation from a sulfur substituent, while 3-(methylthio)phenylboronic acid provides a less sterically demanding sulfur substituent that offers different oxidation kinetics and lipophilicity. The meta-tert-butylthio configuration is described as providing "a balance between steric hindrance and electronic effects, making it particularly useful in selective cross-coupling reactions where control over reactivity and selectivity is crucial" . This differentiated profile makes the meta isomer the preferred choice when regiospecific electronic tuning is required without excessive steric encumbrance of the coupling site.

Regioisomer comparison Meta-substitution Electronic effects

3-(T-Butylthio)phenylboronic acid Applications in Medicinal Chemistry and Materials


Unsymmetrical Terphenyl Thioethers for Electroactive Materials

3-(T-Butylthio)phenylboronic acid is ideally suited for constructing unsymmetrical S-tert-butyl m-terphenyl thioethers via sequential Suzuki-Miyaura couplings. The meta-substituted tert-butylthio group provides the necessary steric differentiation to achieve selective monocoupling with o-substituted boronic acids, enabling the synthesis of unsymmetrical architectures that exhibit through-space π⋯S⋯π interactions and facilitated electrochemical oxidation [1]. These terphenyl thioethers are valuable in organic electronics and molecular sensor development where tunable oxidation potentials are required. The tert-butylthio group's subsequent oxidizability to sulfoxide or sulfone offers an additional dimension of property modulation post-assembly .

Late-Stage Diversification via Sulfoxide/Sulfone Conversion

In drug discovery programs, 3-(T-Butylthio)phenylboronic acid enables a powerful synthetic strategy: Suzuki-Miyaura installation of a tert-butylthio-bearing aryl group, followed by controlled oxidation to the corresponding sulfoxide or sulfone [1]. This two-step sequence generates three distinct chemotypes (thioether, sulfoxide, sulfone) from a single boronic acid precursor, each with differentiated hydrogen-bonding capacity, metabolic stability, and lipophilicity profiles. The meta-substitution pattern ensures that the boronic acid coupling occurs at a position distinct from the sulfur handle, preserving orthogonal reactivity. This late-stage diversification approach accelerates structure-activity relationship (SAR) studies and lead optimization campaigns in medicinal chemistry programs.

High-Throughput Biaryl Library Synthesis with Sulfur-Tolerant Catalysis

3-(T-Butylthio)phenylboronic acid is compatible with air-stable, sulfur-tolerant palladium catalysts such as POPd ([(t-Bu)₂P(OH)]₂PdCl₂) [1], as demonstrated for the structurally analogous 3-(methylthio)phenylboronic acid. This compatibility eliminates the catalyst poisoning issues that plague conventional Pd(PPh₃)₄ systems when used with sulfur-containing substrates . For high-throughput parallel synthesis or industrial-scale production, this translates to robust, reproducible coupling conditions that do not require rigorous oxygen exclusion or specialized phosphine ligands. The tert-butylthio group's steric bulk may further attenuate deleterious catalyst-substrate interactions compared to less hindered methylthio analogs, though direct comparative data for this specific compound are not available.

Regioselective Polyaromatic Synthesis via Steric Direction

The tert-butyl group provides substantial steric bulk that can be exploited to direct the regiochemical outcome of Suzuki-Miyaura couplings in polyhalogenated aromatic systems [1]. When 3-(T-Butylthio)phenylboronic acid is employed in couplings with dibromoarenes, the steric demand of the tert-butylthio moiety influences the site selectivity of the reaction, favoring coupling at the less hindered position. This property is particularly valuable for constructing complex polyaromatic frameworks — including liquid crystal precursors, organic semiconductors, and macrocyclic ligands — where precise control over substitution patterns is essential for achieving desired material properties or biological activity. In contrast, unsubstituted phenylboronic acid or 3-(methylthio)phenylboronic acid provides minimal steric guidance and yields statistical product mixtures in such challenging transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(T-Butylthio)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.